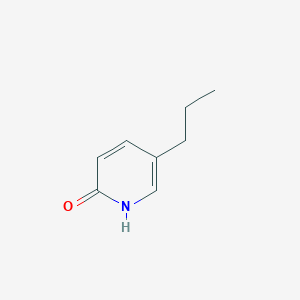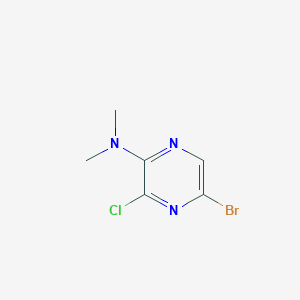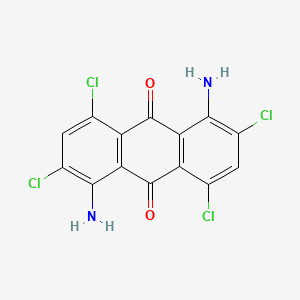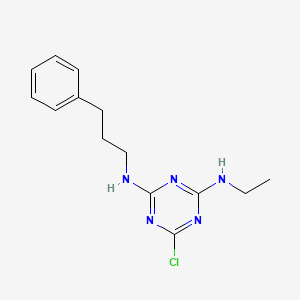
(2,5-Bis(dodecyloxy)-1,4-phenylene)diboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Bis(dodecyloxy)-1,4-phenylene)diboronic acid: is an organic compound that features two boronic acid groups attached to a phenylene ring substituted with two dodecyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Bis(dodecyloxy)-1,4-phenylene)diboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dihydroxy-1,4-phenylene, which is reacted with dodecyl bromide in the presence of a base such as potassium carbonate to form 2,5-bis(dodecyloxy)-1,4-phenylene.
Boronic Acid Formation: The intermediate is then subjected to a borylation reaction using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium acetate. This results in the formation of this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2,5-Bis(dodecyloxy)-1,4-phenylene)diboronic acid can undergo oxidation reactions to form corresponding boronic esters or acids.
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Boronic esters or acids.
Substitution: Substituted phenylene derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of various transformations.
Biology:
Bioconjugation: The boronic acid groups can form reversible covalent bonds with diols, making it useful in bioconjugation and sensor applications.
Medicine:
Drug Delivery: The compound’s ability to form reversible bonds with sugars and other biomolecules makes it a potential candidate for targeted drug delivery systems.
Industry:
Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which (2,5-Bis(dodecyloxy)-1,4-phenylene)diboronic acid exerts its effects involves the interaction of its boronic acid groups with various molecular targets. These interactions can lead to the formation of reversible covalent bonds with diols and other nucleophiles, facilitating processes such as bioconjugation and catalysis. The molecular pathways involved include the formation of boronate esters and the stabilization of transition states in catalytic reactions.
Comparison with Similar Compounds
(2,5-Dimethoxy-1,4-phenylene)diboronic acid: Similar structure but with methoxy groups instead of dodecyloxy groups.
(2,5-Diethoxy-1,4-phenylene)diboronic acid: Similar structure but with ethoxy groups instead of dodecyloxy groups.
Uniqueness:
Hydrophobicity: The presence of long dodecyloxy chains imparts significant hydrophobicity to the compound, affecting its solubility and interactions with other molecules.
Applications: The unique combination of boronic acid groups and long alkyl chains makes it particularly suitable for applications in organic electronics and materials science.
Properties
CAS No. |
211692-94-3 |
|---|---|
Molecular Formula |
C30H56B2O6 |
Molecular Weight |
534.4 g/mol |
IUPAC Name |
(4-borono-2,5-didodecoxyphenyl)boronic acid |
InChI |
InChI=1S/C30H56B2O6/c1-3-5-7-9-11-13-15-17-19-21-23-37-29-25-28(32(35)36)30(26-27(29)31(33)34)38-24-22-20-18-16-14-12-10-8-6-4-2/h25-26,33-36H,3-24H2,1-2H3 |
InChI Key |
CPPUVZOCMPJFPZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1OCCCCCCCCCCCC)B(O)O)OCCCCCCCCCCCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]propanamido}-2-methylbenzene-1-sulfonic acid](/img/structure/B13135456.png)
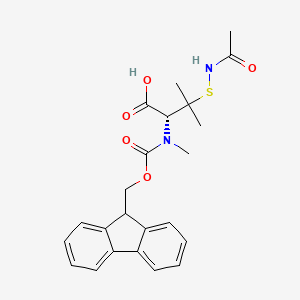
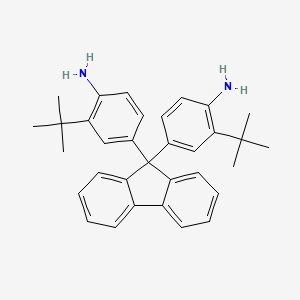
![4,6,7,8-tetrahydro-2H-oxepino[3,4-d]triazol-6-ylmethanamine](/img/structure/B13135478.png)
![2',4'-Dichloro-7',8'-dihydro-5'H-spiro[[1,3]dioxolane-2,6'-quinazoline]](/img/structure/B13135480.png)
![[9,9'-Bianthracene]-10-carbonitrile](/img/structure/B13135481.png)
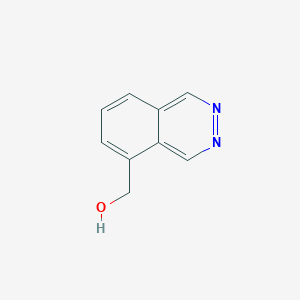
![disodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate](/img/structure/B13135509.png)
![9-Octadecenoicacid(9Z)-,(1R)-1-[[(1-oxohexadecyl)oxy]methyl]-2-(phosphonooxy)ethylester,sodiumsalt](/img/structure/B13135515.png)
